Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.
An imidazole derivative that is commonly used as a topical antifungal agent.
See also: Econazole (has active moiety); Econazole nitrate; niacinamide (component of) ... View More ...
C18H16Cl3N3O4
Econazole nitrate
CAS No.: 24169-02-6
Cat. No.: VC20777672
Molecular Formula: C18H15Cl3N2O.HNO3
C18H16Cl3N3O4
Molecular Weight: 444.7 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 24169-02-6 |
---|---|
Molecular Formula | C18H15Cl3N2O.HNO3 C18H16Cl3N3O4 |
Molecular Weight | 444.7 g/mol |
IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
Standard InChI | InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |
Standard InChI Key | DDXORDQKGIZAME-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Appearance | Solid powder |
Melting Point | 324 °F (NTP, 1992) |
Mechanism of Action
Econazole nitrate exerts its antifungal effects through multiple cellular mechanisms, with its primary mode of action being the inhibition of ergosterol synthesis in fungal cells. Specifically, econazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary for converting lanosterol to ergosterol . Since ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability, causing leakage of cellular contents and ultimately leading to fungal cell death.
Beyond its primary mechanism, econazole nitrate demonstrates several additional antifungal activities, including:
-
Inhibition of endogenous respiration in fungal cells
-
Direct interaction with membrane phospholipids
-
Inhibition of the transformation of yeasts to mycelial forms
-
Impairment of purine uptake by fungal cells
At the molecular level, econazole nitrate acts as an antagonist to lanosterol 14-alpha demethylase in yeast and functions as a partial agonist to nuclear receptor subfamily 1 group I member 2 in humans . This dual targeting contributes to its efficacy while maintaining a favorable safety profile for topical use.
Pharmacokinetic Properties
Absorption and Systemic Exposure
After topical application to the skin of normal subjects, systemic absorption of econazole nitrate is extremely low. Although most of the applied drug remains on the skin surface, drug concentrations found in the stratum corneum significantly exceed the minimum inhibitory concentration for dermatophytes . This characteristic allows econazole nitrate to effectively treat fungal infections while minimizing systemic exposure and potential side effects.
In clinical pharmacokinetic studies, detailed assessments have been conducted on both foam and cream formulations. In one adult trial (D79-2902-07), 19 subjects with tinea pedis applied 2.4 g of econazole nitrate Foam 1% once daily to the feet for 29 days. The pharmacokinetic results showed that the time to reach peak plasma concentrations (Tmax) was 6.8 ± 5.1 hours with a maximum concentration (Cmax) of 417 ± 218 pg/ml. The area under the concentration time curve for the first 12 hours post-application on Day 29 (AUC0-12) was 3440 ± 1920 pg-h/ml .
Effect of Disease State on Pharmacokinetics
Researchers have investigated whether the disease state (healed versus non-healed skin) affects the pharmacokinetics of econazole nitrate. The data suggests some variation between formulations:
Table 2: Pharmacokinetic Parameters in Healed and Non-Healed Skin
PK Parameters (Geometric mean) | Healed Skin | Not-healed skin | ||
---|---|---|---|---|
Foam (n=2) | Cream (n=6) | Foam (n=11) | Cream (n=9) | |
AUC (pg*h/mL) | 3184.5 | 1663.5 | 2830.6 | 2510.6 |
Cmax (pg/mL) | 361.6 | 317.4 | 384.6 | 314.8 |
Clinical Applications and Efficacy
Econazole nitrate has demonstrated efficacy in the treatment of various dermatophyte infections. Clinical trials have established its effectiveness particularly for tinea pedis, which was the focus of several phase 3 studies.
In two pivotal phase 3 clinical trials (Studies 302 and 303), a total of 625 subjects were randomized across 32 investigational centers. Each trial achieved statistical significance in its primary endpoint of "Complete Cure" at day 43 (2 weeks post-treatment), defined as scores of 0 (none) on all signs and symptoms, negative KOH, and negative culture .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume